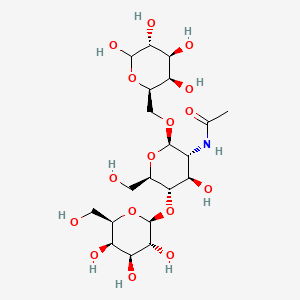

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

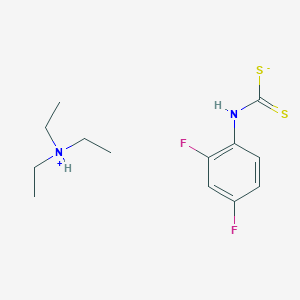

Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal, commonly known as lacto-N-biose (LNB), is a disaccharide that is found in human milk and other mammalian milk products. LNB has been the focus of scientific research due to its potential health benefits and its role in the development of the immune system in infants.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Biocatalysis

- Enzymatic Synthesis of N-Acetyllactosamine : Franke et al. (2003) demonstrated the use of β-galactosidase from Bacillus circulans in the enzymatic synthesis of N-acetyllactosamine, a disaccharide involving β-D-Gal-(1→4)-D-GlcNAc, in aqueous-organic media. This process showed improved disaccharide yield with organic cosolvents, indicating the potential of this biocatalytic synthesis in various applications (Franke, Braun, & Kuhl, 2003).

Glycoprotein and Glycolipid Structure

- Structural Analysis in Glycoproteins : Wen et al. (1992) studied the structure of sialyltransferase enzymes, which form sequences involving β-D-Gal-(1→4)-β-D-GlcNAc in glycoproteins and glycolipids. This study aids in understanding the enzymatic processes in the biosynthesis of complex carbohydrates (Wen et al., 1992).

Oligosaccharide Synthesis and Analysis

- Synthesis of Oligosaccharides : Huang et al. (1998) reported on the chemical synthesis of oligosaccharides containing β-D-Gal-(1→3)-O-(6-O-sulfo-β-D-GlcNAc) as a terminal unit, showcasing the chemical approaches to synthesizing complex carbohydrates that include β-D-Gal and β-D-GlcNAc linkages (Huang et al., 1998).

Enzymatic Modification and Transformation

- Study of Enzymatic Transformation in Cells : Le et al. (1997) utilized capillary electrophoresis to study the enzymatic transformation of isomeric oligosaccharides, including β-D-Gal-(1→4)β-D-GlcNAc, in human epidermoid carcinoma cells. This research provides insight into the enzymatic processing of such oligosaccharides in biological systems (Le et al., 1997).

Carbohydrate Binding and Specificity

- Binding Properties of Oligosaccharides : Yamashita et al. (1987) examined the carbohydrate binding specificity of Datura stramonium agglutinin to various complex-type oligosaccharides, including those with Gal β 1→4GlcNAc structures. This study contributes to the understanding of lectin-carbohydrate interactions (Yamashita et al., 1987).

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJAGXHAXHZJU-MRGJSYKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Gal)2 (GlcNAc)1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)